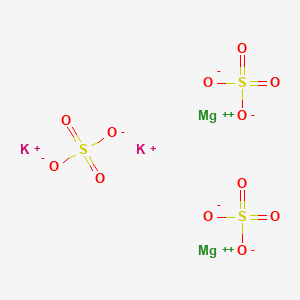
Phosphorus sulfide (P2S3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorus sulfide (P2S3) is a chemical compound that is commonly used in scientific research. It is a yellowish solid that is highly reactive and can be dangerous if not handled properly. In We will also discuss future directions for the use of P2S3 in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Electronic Material Applications
P2S3 has been identified as a promising material in the field of electronics, particularly for its potential in 2D electronics. A study by Xiao et al. (2018) highlights the discovery of a new diphosphorus trisulfide (P2S3) 2D crystal, which exhibits stability and wide bandgap semiconductor properties. This material's electronic properties can be modulated for various applications, including multilayer P2S3 structures, P2S3 nanoribbons, and P2S3 nanotubes (Xiao et al., 2018).
2. Fertilizer Industry
In the fertilizer industry, P2S3 plays a role in phosphorus recovery processes. Vogel et al. (2015) investigated the P-fertilizer products of a thermochemical process for phosphorus recovery from sewage sludge ash, emphasizing the formation and prevention of toxic sulfides during these processes (Vogel et al., 2015).
3. Wastewater Treatment
P2S3 is relevant in wastewater treatment, specifically in the context of iron salt dosage for sulfide control. Gutiérrez et al. (2010) explored the chemical phosphorus removal during wastewater treatment induced by iron salt addition for sulfide control. The study found that iron sulfide is rapidly reoxidized under aerobic conditions, resulting in phosphate precipitation (Gutiérrez et al., 2010).
4. Atmospheric Chemistry in Substellar Atmospheres
Research by Visscher et al. (2005) modeled sulfur and phosphorus chemistry in giant planets, brown dwarfs, and extrasolar giant planets. This study highlights the significance of sulfur and phosphorus compounds, such as hydrogen sulfide (H2S) and silicon sulfide (SiS), in the atmospheric chemistry of these celestial bodies (Visscher et al., 2005).
5. Agricultural Applications
P2S3 also finds application in agriculture. A study by Salame (2020) on the influence of growth and yield attributes of sesame by sulfur and phosphorus combination fertilizer levels under rainfed conditions demonstrated the impact of different sulfur and phosphorus treatments on crop productivity (Salame, 2020).
Eigenschaften
CAS-Nummer |
12165-69-4 |
|---|---|
Produktname |
Phosphorus sulfide (P2S3) |
Molekularformel |
P2S3 |
Molekulargewicht |
158.2 g/mol |
InChI |
InChI=1S/P2S3/c3-1-5-2-4 |
InChI-Schlüssel |
XQNIYBBHBZAQEC-UHFFFAOYSA-N |
SMILES |
P(=S)SP=S |
Kanonische SMILES |
P(=S)SP=S |
Andere CAS-Nummern |
12165-69-4 |
Physikalische Beschreibung |
Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid. |
Synonyme |
PHOSPHORUS TRISULFIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Kyselina wolframova [Czech]](/img/structure/B85289.png)








